N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRLIDWDXQWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
This compound interacts with AChE by inhibiting its activity. The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition.
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.
Result of Action
The result of the compound’s action is an enhancement of cognitive function. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances cholinergic neurotransmission, which is associated with improved learning and memory.
Biological Activity
N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, pharmacological implications, and structure-activity relationships (SAR).
Compound Overview
The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and an iodobenzoyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and iodine atoms. The unique combination of these functional groups suggests potential applications in targeting various biological pathways, particularly in central nervous system (CNS) disorders.
Biological Activity
1. Interaction with Neurotransmitter Receptors
Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, including:
- Dopamine Receptors : Compounds with similar structural motifs often exhibit significant affinity for dopamine receptors, particularly the D4 subtype. This interaction is crucial for the treatment of neuropsychiatric conditions.
- Serotonin Receptors : The piperazine ring is known to enhance binding to serotonin receptors, which may influence mood disorders and anxiety.
2. Structure-Activity Relationship (SAR)
The SAR studies of related compounds suggest that modifications to the piperazine and pyrimidine moieties can significantly impact biological activity. For example, the introduction of various substituents on the benzoyl group can enhance receptor affinity and selectivity. A comparative analysis of similar compounds reveals trends in binding affinities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Piperazine, benzamide | High affinity for dopamine D4 receptor | Selectivity over D2 receptor |
| N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides | Piperazine, carboxamide | Potential imaging agent for neuropsychiatric disorders | Radiolabeling capabilities |
| 1-Aryl-piperazines | Aryl groups linked to piperazine | Various receptor affinities | Versatile scaffold for drug design |
The specific iodobenzoyl substitution in this compound may enhance lipophilicity and receptor binding characteristics compared to other derivatives .
Pharmacological Implications
Given its structural features and biological activity, this compound holds promise as a lead compound in the development of pharmaceuticals targeting CNS disorders. Its potential applications include:
Pharmaceutical Development : As a candidate for drugs aimed at treating conditions such as schizophrenia and depression due to its interaction with dopamine and serotonin pathways.
Research Tools : The compound can serve as a probe in receptor binding studies to elucidate mechanisms of action for various neuroactive compounds.
Case Studies and Research Findings
Research has shown that compounds structurally related to this compound exhibit varying degrees of efficacy against different receptor subtypes. For instance, one study highlighted a related compound's high selectivity for the D4 receptor over the D2 receptor with an IC50 value as low as 0.057 nM . This specificity suggests that modifications to the structure can lead to enhanced therapeutic profiles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine exhibit promising anticancer properties. The piperazine moiety is often associated with enhanced biological activity against various cancer cell lines. Studies have shown that derivatives of piperazine can inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar piperazine derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a potential therapeutic application in oncology .
Neuropharmacology
2.1 Central Nervous System Disorders
The compound's structural characteristics suggest potential applications in treating central nervous system disorders, such as anxiety and depression. Compounds with piperazine and pyrimidine scaffolds have been investigated for their ability to interact with serotonin receptors, which play a crucial role in mood regulation.
Data Table: Neuropharmacological Studies
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | 5-HT1A | Agonist | |
| Similar Piperazine Derivative | 5-HT2A | Antagonist |
Antimicrobial Properties
3.1 Bacterial Infections
Recent studies have indicated that compounds with similar structures possess antimicrobial properties. The presence of the iodobenzoate group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.
Case Study:
A study highlighted the efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .
Drug Development and Optimization
4.1 Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine and pyrimidine rings can lead to enhanced potency and selectivity for specific biological targets.
Data Table: SAR Findings
Chemical Reactions Analysis
Core Reactivity of Functional Groups
The compound contains three key reactive regions:
-
Piperazine ring (4-(4-iodobenzoyl)piperazin-1-yl)
-
Pyrimidine core (6-methylpyrimidin-4-amine)
-
N-Ethyl substituent
Table 1: Functional Group Reactivity
Reactions at the Piperazine Substituent
The 4-iodobenzoyl group on the piperazine ring is a prime site for functionalization:
Table 2: Piperazine Ring Modifications
Pyrimidine Core Transformations
The 6-methylpyrimidin-4-amine scaffold can undergo selective modifications:
Table 3: Pyrimidine Reactivity
Piperazine Ring Opening/Functionalization
Piperazine derivatives are known to undergo ring-opening under strong nucleophilic conditions:
Table 4: Ring-Opening Reactions
Key Research Findings
-
Cross-Coupling Efficiency : Suzuki reactions with arylboronic acids proceed in >80% yield when using Pd(OAc)₂/XPhos catalytic systems .
-
Competing Pathways : Attempted alkylation of the pyrimidine amine often leads to piperazine N-alkylation instead, due to higher nucleophilicity .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates at the iodobenzoyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Modified Pyrimidines
N-ethyl-2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
- Structural Difference : Replaces the benzoyl group with a sulfonyl moiety.
- The sulfonyl group may also improve solubility due to its polarity .
2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (G868-1212)
- Structural Difference : Features a benzenesulfonyl group with ethoxy and dimethyl substituents, coupled with a methoxyphenylamine.
- Impact : The ethoxy and methoxy groups enhance solubility, while the dimethyl substituents introduce steric hindrance, possibly reducing off-target interactions .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structural Difference : Lacks the 4-iodobenzoyl group and substitutes ethylamine with a butyl group.
- The absence of the benzoyl/sulfonyl group simplifies synthesis but may reduce target specificity .
Heterocyclic and Substituent Variations
6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]-4-pyrimidinamine
- Structural Difference : Incorporates a styryl (vinyl-phenyl) group at the 2-position and a pyrazole amine.
- Impact : The styryl group introduces planarity, enhancing π-π stacking interactions with aromatic residues in enzyme active sites. The pyrazole moiety may modulate hydrogen-bonding interactions .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., Compound 7o)
- Structural Difference : Replaces pyrimidine with a quinazoline core and adds an imidazopyridine substituent.
- Impact : The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR), while the imidazopyridine group may improve cellular uptake. Yields (~75–80%) suggest moderate synthetic accessibility .
Key Research Findings
- Piperazine Modifications : Sulfonyl and benzoyl groups on piperazine significantly influence electronic properties and target engagement. The 4-iodobenzoyl group in the target compound may offer advantages in radiolabeling compared to sulfonyl analogs .
- Alkyl Chain Effects : Ethyl and butyl groups balance lipophilicity and metabolic stability. Longer chains (butyl) may enhance CNS penetration but reduce solubility .
- Heterocyclic Cores : Pyrimidine-based compounds (e.g., target compound) are smaller and more synthetically tractable than quinazolines, which are associated with kinase inhibition but require complex synthesis .
Q & A
Q. What are the key synthetic routes for preparing N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Piperazine Ring Formation : Mannich reactions using formaldehyde, secondary amines, and ketones/aldehydes under acidic or basic conditions .
- Iodobenzoyl Substitution : Electrophilic aromatic substitution with iodobenzoyl chloride, requiring anhydrous conditions and catalysts like AlCl₃ .
- Pyrimidine Core Assembly : Cyclocondensation of amidines with β-diketones, optimized at 80–100°C in DMF .
Optimization Tips : Monitor intermediates via TLC/HPLC, use inert atmospheres for moisture-sensitive steps, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ detection) .
- NMR Spectroscopy : ¹H/¹³C NMR to resolve piperazine, pyrimidine, and iodobenzoyl moieties (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) and confirm iodine positioning .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, HER2) via fluorescence-based assays using ATP analogs .
- Receptor Binding : Radioligand displacement assays (e.g., ⁵-HT₁A/σ receptors) with membrane preparations from transfected cells .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Substituent Variation : Replace the iodobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess π-π stacking effects .
- Scaffold Hybridization : Fuse pyrimidine with imidazoles or triazoles to enhance binding to hydrophobic enzyme pockets .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding sites) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Metabolic Stability Checks : Test for cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out off-target effects .
- Batch Purity Analysis : Use LC-MS to detect impurities (>98% purity required for reproducibility) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Dosing Routes : Compare oral bioavailability vs. intravenous administration in rodent models, measuring plasma half-life via LC-MS/MS .
- Tissue Distribution : Radiolabel the iodine moiety (¹²⁵I) for gamma-counter-based biodistribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
